N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide

Catalog No.
S3222431
CAS No.
1408192-69-7
M.F
C10H9N3OS
M. Wt
219.26
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamid...

CAS Number

1408192-69-7

Product Name

N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide

IUPAC Name

N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide

Molecular Formula

C10H9N3OS

Molecular Weight

219.26

InChI

InChI=1S/C10H9N3OS/c1-7-3-2-4-9(12-7)13-10(14)8-5-15-6-11-8/h2-6H,1H3,(H,12,13,14)

InChI Key

CFTZXHOHBHPUGN-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=CSC=N2

solubility

not available
  • Thiazole Ring

    The thiazole ring is a five-membered heterocycle found in various biologically active molecules. It plays a role in vitamin B1 (thiamine) and is present in several enzymes involved in cellular metabolism []. Research has explored thiazole derivatives for their potential as antimicrobials, antifungals, and anticonvulsants []. N-(6-methylpyridin-2-yl)thiazole-4-carboxamide could be investigated for similar bioactivities.

  • Pyridine Ring

    The pyridine ring is another common heterocycle found in numerous pharmaceuticals and natural products. Pyridine derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. The presence of the methyl group at the 6th position of the pyridine ring in N-(6-methylpyridin-2-yl)thiazole-4-carboxamide might influence its biological profile compared to other pyridine derivatives.

  • Carboxamide Group

    The carboxamide group (-CONH2) is a common functional group known for its ability to form hydrogen bonds with other molecules. This property can be crucial for interactions with biological targets like enzymes or receptors. Carboxamide-containing molecules are explored for various therapeutic applications, including anticancer and anti-inflammatory drugs []. The carboxamide group in N-(6-methylpyridin-2-yl)thiazole-4-carboxamide might contribute to its potential bioactivity.

N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound characterized by the presence of a thiazole ring, a carboxamide functional group, and a pyridine moiety. This compound is notable for its potential biological activities and has garnered interest in medicinal chemistry due to its unique structural features, which may confer distinct pharmacological properties. The thiazole ring contributes to the compound's reactivity and interaction with biological targets, while the 6-methylpyridine component enhances its lipophilicity and bioavailability.

  • Oxidation: The compound can be oxidized to yield oxygen-containing derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed with reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound is capable of participating in substitution reactions where functional groups are replaced under specific conditions, including halogenation using reagents like N-bromosuccinimide in the presence of light or heat.

Research indicates that N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide exhibits significant biological activities. It has been identified as an inhibitor of certain enzymes involved in cell proliferation, suggesting potential anticancer properties. Additionally, compounds with similar structural motifs have demonstrated antimicrobial and anti-inflammatory effects, indicating a broad spectrum of therapeutic applications .

The synthesis of N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide typically involves:

  • Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving thiourea derivatives and halogenated ketones.
  • Coupling Reaction: The introduction of the pyridine moiety is often done via a nucleophilic substitution reaction where a suitable pyridine derivative reacts with the thiazole intermediate.
  • Final Assembly: The carboxamide group is introduced through acylation reactions using appropriate carboxylic acid derivatives in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane .

N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer and inflammatory diseases.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for use in agricultural formulations to protect crops from pathogens.
  • Biochemical Research: As a tool for studying enzyme inhibition and signal transduction pathways, particularly those related to cancer biology .

Interaction studies are essential for understanding the mechanism of action of N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide. Preliminary studies suggest that this compound interacts with specific protein targets within pathways such as the Wnt signaling pathway. These interactions may modulate downstream effects on cell growth and differentiation, highlighting its potential as a therapeutic agent .

Several compounds share structural similarities with N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(6-methylpyridin-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamideThiazole and thiophene ringsInhibitor of Wnt signalingContains thiophene moiety
1-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrrole-2-carboxamidePyrrole and thiazole ringsAntimicrobialPyrrole ring alters reactivity
N-methoxy-2[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamideMethoxy group additionNeuroactiveEnhanced lipophilicity due to methoxy group

The uniqueness of N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide lies in its specific combination of thiazole core with a pyridine derivative and carboxamide functionality. This structural arrangement may enhance its biological activity compared to other similar compounds by providing distinct interaction profiles with biological targets .

XLogP3

1.8

Dates

Last modified: 08-19-2023

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